3-Amino-3-methyl-1-butanol Hydrochloride synthesis and properties

3-Amino-3-methyl-1-butanol Hydrochloride synthesis and properties

An In-depth Technical Guide to 3-Amino-3-methyl-1-butanol Hydrochloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-methyl-1-butanol Hydrochloride (CAS No: 357185-97-8), a valuable amino alcohol intermediate in chemical and pharmaceutical research. The document details a robust, field-proven synthetic methodology, starting from common precursors, and explains the causality behind the experimental design. It includes a thorough characterization of the compound's physicochemical and spectroscopic properties, supported by authoritative data. Furthermore, this guide discusses the compound's applications, particularly its potential as a structural motif in drug development, and outlines essential safety and handling protocols. The content is structured to serve as a practical resource for researchers, chemists, and drug development professionals, integrating expert insights with validated scientific data.

Introduction: Significance of a Versatile Amino Alcohol

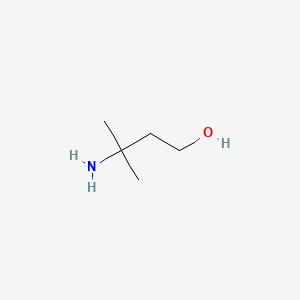

3-Amino-3-methyl-1-butanol is a bifunctional organic compound featuring both a primary alcohol and a tertiary amine functional group. Its hydrochloride salt enhances stability and improves handling characteristics, making it a practical building block for complex molecular synthesis. While its direct applications are specialized, its structure is representative of 1,3-amino alcohols, which are crucial pharmacophores found in a wide range of biologically active molecules and pharmaceutical agents.

The strategic placement of the hydroxyl and amino groups, separated by a three-carbon chain with a quaternary center, offers unique stereochemical and reactive properties. This structure is of significant interest to medicinal chemists for creating scaffolds that can interact with biological targets through hydrogen bonding and ionic interactions. This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this versatile intermediate.

Synthesis of 3-Amino-3-methyl-1-butanol Hydrochloride

The synthesis of 3-Amino-3-methyl-1-butanol Hydrochloride can be efficiently achieved through a two-step process involving the formation of a nitro alcohol intermediate followed by its catalytic reduction and subsequent salt formation. This approach is reliable, scalable, and utilizes readily available starting materials.

Synthetic Strategy Overview: From Nitroalkane to Amino Alcohol

The chosen pathway leverages the robust and well-established Henry (nitroaldol) reaction, followed by catalytic hydrogenation.

-

Step 1: Nitroaldol Condensation. 2-Nitropropane reacts with formaldehyde in the presence of a base catalyst to form the intermediate, 3-methyl-3-nitro-1-butanol. This reaction is a classic C-C bond-forming method that efficiently constructs the carbon skeleton.

-

Step 2: Catalytic Hydrogenation and Salt Formation. The nitro group of the intermediate is selectively reduced to a primary amine using a heterogeneous catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere. The resulting free base, 3-Amino-3-methyl-1-butanol, is then converted to its stable hydrochloride salt by treatment with hydrochloric acid.

This strategy is advantageous due to the high efficiency of catalytic hydrogenation, which typically proceeds with high yield and generates minimal byproducts, simplifying purification.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-3-nitro-1-butanol

-

To a stirred solution of 2-nitropropane (1.0 eq) in ethanol, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a catalytic amount of a suitable base, such as triethylamine (0.1 eq), while maintaining the temperature below 10 °C. The choice of a mild organic base minimizes side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Neutralize the reaction mixture with dilute acetic acid and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-methyl-3-nitro-1-butanol, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Amino-3-methyl-1-butanol Hydrochloride

-

Dissolve the crude 3-methyl-3-nitro-1-butanol from the previous step in methanol or ethanol (a polar protic solvent is ideal for this reduction).

-

Transfer the solution to a hydrogenation vessel. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol %). The catalyst loading is critical for reaction efficiency; lower amounts may lead to incomplete conversion.

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-12 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality Note: The catalyst is pyrophoric and must be handled with care, preferably kept wet with the solvent during filtration.

-

Concentrate the filtrate under reduced pressure to obtain the free base, 3-Amino-3-methyl-1-butanol, as an oily residue.[1]

-

Dissolve the crude amine in anhydrous diethyl ether and cool it in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas) with stirring until precipitation ceases. This ensures the formation of the hydrochloride salt without introducing water, which would hinder crystallization.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield pure 3-Amino-3-methyl-1-butanol Hydrochloride.

Self-Validating Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. The ¹H NMR should show characteristic peaks for the two methyl groups (singlet), the two methylene groups (triplets or more complex multiplets), and the amine/hydroxyl protons.[2][3]

-

FTIR Spectroscopy: Verifies the presence of key functional groups, including O-H and N-H stretches (broad band ~3200-3400 cm⁻¹) and C-H stretches (~2800-3000 cm⁻¹).

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

Mass Spectrometry: Confirms the molecular weight of the parent free base.

Physicochemical and Spectroscopic Properties

A summary of the key properties of 3-Amino-3-methyl-1-butanol and its hydrochloride salt is presented below for quick reference.

| Property | Value | Source(s) |

| Compound Name | 3-Amino-3-methyl-1-butanol Hydrochloride | [4] |

| CAS Number | 357185-97-8 | [4][5] |

| Molecular Formula | C₅H₁₄ClNO | [4] |

| Molecular Weight | 139.62 g/mol | [4][6] |

| Parent Free Base | 3-Amino-3-methyl-1-butanol (CAS: 42514-50-1) | [7] |

| Free Base Mol. Weight | 103.16 g/mol | [7] |

| Appearance | White to off-white solid | General |

| Topological Polar Surface Area | 46.3 Ų (for free base) | [7] |

| Hydrogen Bond Donor Count | 3 (for hydrochloride) | [6] |

| Hydrogen Bond Acceptor Count | 2 (for hydrochloride) | [6] |

Spectroscopic Data Interpretation

-

¹H NMR (Free Base, CDCl₃): Expected chemical shifts include a singlet for the two methyl groups (C(CH₃)₂), a triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH), and another triplet for the methylene group adjacent to the quaternary carbon (-C(CH₃)₂-CH₂-). The amine and hydroxyl protons may appear as broad singlets.[1]

-

¹³C NMR (Free Base): Distinct signals are expected for the quaternary carbon, the two equivalent methyl carbons, and the two methylene carbons.[2]

-

IR (Free Base): Key absorptions include a broad peak from 3300-3400 cm⁻¹ (O-H and N-H stretching) and peaks around 2850-2960 cm⁻¹ (C-H stretching).[2]

Applications in Research and Drug Development

3-Amino-3-methyl-1-butanol Hydrochloride serves as a valuable building block in synthetic organic chemistry. While specific drug candidates containing this exact moiety are not widely publicized, its structural class—chiral amino alcohols—is of paramount importance in pharmaceuticals.

-

Pharmaceutical Intermediates: Amino alcohols are key intermediates for a wide range of chiral drugs.[8][9] For instance, the structurally related compound (R)-3-aminobutanol is a critical intermediate in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV.[10][11][12] This highlights the potential of compounds like 3-Amino-3-methyl-1-butanol as precursors for novel therapeutic agents.

-

Scaffold for Combinatorial Chemistry: The primary amine and hydroxyl groups provide two reactive handles for derivatization, making it a suitable scaffold for building combinatorial libraries to screen for biological activity.

-

Ligand Synthesis: The nitrogen and oxygen atoms can act as coordination sites, allowing for its use in the synthesis of chiral ligands for asymmetric catalysis.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 3-Amino-3-methyl-1-butanol Hydrochloride and its precursors.

-

GHS Hazard Statements: The parent compound, 3-amino-3-methyl-2-butanol hydrochloride, has associated GHS warnings. It is presumed the 1-butanol isomer carries similar risks. These include:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-3-methyl-1-butanol Hydrochloride is a synthetically accessible and useful chemical intermediate. The synthetic route via a nitro alcohol precursor is a robust and scalable method, yielding a stable, crystalline product. Its well-defined physicochemical properties and the presence of versatile functional groups make it a valuable building block for researchers in medicinal chemistry and materials science. Understanding its synthesis, properties, and safe handling is key to unlocking its potential in the development of novel molecules and materials.

References

-

3-Amino-3-methylbutan-2-ol hydrochloride | C5H14ClNO | CID 13319223 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

3-Amino-3-methyl-1-butanol - Spectra . SpectraBase. Available at: [Link]

-

3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000 . PubChem, National Center for Biotechnology Information. Available at: [Link]

- Synthesis method of (R) -3-aminobutanol. Google Patents (CN110683960A).

-

3-Amino-3-methyl-1-butanol - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

-

PROCESS DEVELOPMENT REPORT: A Low Cost Route to (R)-3-Aminobutan-1-ol . Medicines for All institute (M4ALL). Available at: [Link]

-

Preparation method of (R)-3-amino butanol . Patsnap. Available at: [Link]

-

Enhancing Drug Synthesis: The Advantage of High-Purity (R)-3-Amino-1-Butanol . LinkedIn. Available at: [Link]

Sources

- 1. 3-AMINO-3-METHYL-BUTAN-1-OL | 42514-50-1 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CAS 357185-97-8 | 4156-5-18 | MDL MFCD26407724 | 3-Amino-3-methyl-1-butanol hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 5. 357185-97-8|3-Amino-3-methyl-1-butanol Hydrochloride|BLD Pharm [bldpharm.com]

- 6. 3-Amino-3-methylbutan-2-ol hydrochloride | C5H14ClNO | CID 13319223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]

- 11. Preparation method of (R)-3-amino butanol - Eureka | Patsnap [eureka.patsnap.com]

- 12. nbinno.com [nbinno.com]